4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate
Overview
Description
4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate is an organic compound with the molecular formula C12H17NO5. This compound features a morpholine group attached to a benzoic acid moiety, making it part of a significant class of compounds in organic chemistry. Morpholine is a heterocyclic amine known for its versatility and reactivity, while benzoic acid derivatives have wide applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate involves several steps. One common synthetic route includes the reaction of o-formylphenylboronic acid with morpholine, leading to the formation of complex structures. Additionally, the synthesis of azo-benzoic acids, which are structurally related to benzoic acid derivatives, has been characterized using various spectroscopic techniques. Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the benzoic acid moiety.
Substitution: The morpholine group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents.
Scientific Research Applications
4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: The compound is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate involves its interaction with molecular targets and pathways. The morpholine group can interact with various enzymes and receptors, influencing biochemical processes. The benzoic acid moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate can be compared with other similar compounds, such as:
4-Hydroxybenzoic acid: Lacks the morpholine group, resulting in different reactivity and applications.
3-(Morpholinomethyl)benzoic acid: Similar structure but without the hydroxyl group, affecting its chemical properties.
Azo-benzoic acids: Structurally related but with different functional groups, leading to varied applications. The uniqueness of this compound lies in its combination of the morpholine and benzoic acid moieties, providing a versatile platform for various chemical reactions and applications.
Properties
IUPAC Name |
4-hydroxy-3-(morpholin-4-ylmethyl)benzoic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4.H2O/c14-11-2-1-9(12(15)16)7-10(11)8-13-3-5-17-6-4-13;/h1-2,7,14H,3-6,8H2,(H,15,16);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQPDPKXACNPBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)C(=O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583637 | |
Record name | 4-Hydroxy-3-[(morpholin-4-yl)methyl]benzoic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177335-94-2, 143269-99-2 | |
Record name | Benzoic acid, 4-hydroxy-3-(4-morpholinylmethyl)-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1177335-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3-[(morpholin-4-yl)methyl]benzoic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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